4-Sec-butyl-3-imino-5-isoxazolidinone
Description
4-sec-Butyl-3-imino-5-isoxazolidinone is a heterocyclic compound belonging to the isoxazolidinone class, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The sec-butyl group at position 4 and the imino (-NH) moiety at position 3 define its unique structural and electronic properties. Isoxazolidinones are widely studied for their applications in medicinal chemistry, particularly as intermediates in antibiotic synthesis and enzyme inhibitors due to their ability to mimic peptide bonds .
Properties
CAS No. |
6941-34-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-4-butan-2-yl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
RFBMKIGGRMWUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=NOC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinones, including 4-Sec-butyl-3-imino-5-isoxazolidinone, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of 4-Sec-butyl-3-imino-5-isoxazolidinone may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Sec-butyl-3-imino-5-isoxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the isoxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product and may include conventional heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Scientific Research Applications
4-Sec-butyl-3-imino-5-isoxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Sec-butyl-3-imino-5-isoxazolidinone involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site . This mechanism may be similar for 4-Sec-butyl-3-imino-5-isoxazolidinone, although further research is needed to confirm its specific targets and pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are selected for comparison based on structural similarity or shared heterocyclic frameworks:
Key Observations :
- Branching Effects : The sec-butyl group in the target compound introduces steric hindrance and increased lipophilicity compared to the linear n-butyl group in 4-butyl-5-methyl-3-isoxazolol. This enhances membrane permeability, a critical factor in bioavailability .
- Functional Group Reactivity: The imino (-NH) group in 4-sec-butyl-3-imino-5-isoxazolidinone provides hydrogen-bonding capability, unlike the hydroxyl (-OH) in 4-butyl-5-methyl-3-isoxazolol. This difference may influence interactions with biological targets, such as enzymes or receptors.
- Ring Saturation: The partially saturated isoxazolidinone ring (vs.
Physicochemical Properties
- Solubility : The sec-butyl group likely reduces water solubility compared to methyl or hydroxyl-substituted analogs, favoring organic solvents.
- Melting Point : Branched alkyl chains (e.g., sec-butyl) typically lower melting points relative to linear chains (n-butyl) due to reduced crystallinity.
Research Findings and Trends
- Synthetic Flexibility: Isoxazolidinones offer modular synthesis routes, allowing tailored substitution for targeted bioactivity.
- Stability: The imino group in 4-sec-butyl-3-imino-5-isoxazolidinone may confer hydrolytic stability over ester or amide-containing analogs, critical for oral drug development.
- Agrochemical Potential: Linear alkyl-substituted isoxazolols (e.g., 4-butyl-5-methyl-3-isoxazolol) are explored for herbicide formulations due to their solubility profiles .
Biological Activity
4-Sec-butyl-3-imino-5-isoxazolidinone is a compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Sec-butyl-3-imino-5-isoxazolidinone features a unique isoxazolidinone ring structure, which contributes to its biological activity. The molecular formula is CHNO, and it has a molecular weight of 168.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 168.20 g/mol |
| IUPAC Name | 4-Sec-butyl-3-imino-5-isoxazolidinone |
| CAS Number | 6941-34-0 |
Biological Activity
The biological activity of 4-Sec-butyl-3-imino-5-isoxazolidinone is primarily linked to its interaction with specific molecular targets. Research indicates that compounds with similar structures exhibit various pharmacological effects, including antibacterial and antifungal properties.
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. This is attributed to its ability to inhibit bacterial protein synthesis, similar to other oxazolidinones .
- Antioxidant Properties : The compound also displays antioxidant activity, which may contribute to its therapeutic potential in conditions associated with oxidative stress .
- Potential Anticancer Effects : Preliminary studies suggest that 4-Sec-butyl-3-imino-5-isoxazolidinone may have anticancer properties, although further research is needed to elucidate these effects and their mechanisms.
The exact mechanism of action for 4-Sec-butyl-3-imino-5-isoxazolidinone remains under investigation. However, it is believed to interact with ribosomal RNA, inhibiting protein synthesis in bacteria. This mechanism is similar to that of other oxazolidinones, which are known for their efficacy against Gram-positive bacteria .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial properties of various oxazolidinones, including 4-Sec-butyl-3-imino-5-isoxazolidinone, demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Oxidative Stress Model : In an experimental model of oxidative stress, treatment with 4-Sec-butyl-3-imino-5-isoxazolidinone resulted in reduced levels of reactive oxygen species (ROS), suggesting its potential as an antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
